Cas no 2171426-38-1 (2-methoxy-4-{(1r,4r)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}butanoic acid)

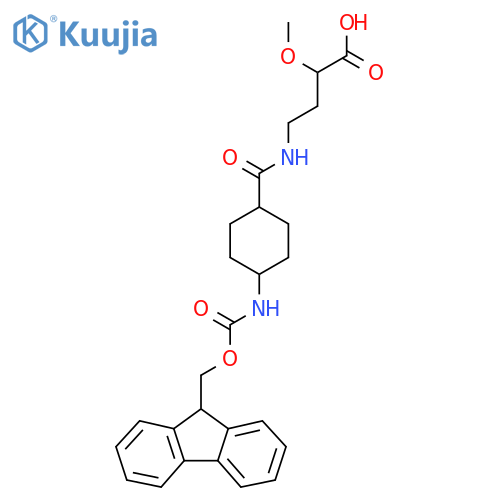

2171426-38-1 structure

商品名:2-methoxy-4-{(1r,4r)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}butanoic acid

2-methoxy-4-{(1r,4r)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}butanoic acid 化学的及び物理的性質

名前と識別子

-

- 2-methoxy-4-{(1r,4r)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}butanoic acid

- 2-methoxy-4-{[(1s,4s)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}butanoic acid

- EN300-1524886

- 2171426-38-1

- 2172263-86-2

- 4-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}-2-methoxybutanoic acid

- EN300-1570792

- 2-methoxy-4-{[(1r,4r)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}butanoic acid

- 2171414-83-6

- EN300-1544709

-

- インチ: 1S/C27H32N2O6/c1-34-24(26(31)32)14-15-28-25(30)17-10-12-18(13-11-17)29-27(33)35-16-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-9,17-18,23-24H,10-16H2,1H3,(H,28,30)(H,29,33)(H,31,32)

- InChIKey: XBJYYLHGRYXQPG-UHFFFAOYSA-N

- ほほえんだ: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(NC1CCC(C(NCCC(C(=O)O)OC)=O)CC1)=O

計算された属性

- せいみつぶんしりょう: 480.22603674g/mol

- どういたいしつりょう: 480.22603674g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 35

- 回転可能化学結合数: 10

- 複雑さ: 715

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.4

- トポロジー分子極性表面積: 114Ų

2-methoxy-4-{(1r,4r)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}butanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1544709-2.5g |

2-methoxy-4-{[(1r,4r)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}butanoic acid |

2171426-38-1 | 2.5g |

$6602.0 | 2023-07-10 | ||

| Enamine | EN300-1544709-10.0g |

2-methoxy-4-{[(1r,4r)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}butanoic acid |

2171426-38-1 | 10.0g |

$14487.0 | 2023-07-10 | ||

| Enamine | EN300-1544709-0.1g |

2-methoxy-4-{[(1r,4r)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}butanoic acid |

2171426-38-1 | 0.1g |

$2963.0 | 2023-07-10 | ||

| Enamine | EN300-1544709-1.0g |

2-methoxy-4-{[(1r,4r)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}butanoic acid |

2171426-38-1 | 1.0g |

$3368.0 | 2023-07-10 | ||

| Enamine | EN300-1544709-2500mg |

2-methoxy-4-{[(1r,4r)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}butanoic acid |

2171426-38-1 | 2500mg |

$6602.0 | 2023-09-25 | ||

| Enamine | EN300-1544709-100mg |

2-methoxy-4-{[(1r,4r)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}butanoic acid |

2171426-38-1 | 100mg |

$2963.0 | 2023-09-25 | ||

| Enamine | EN300-1544709-0.25g |

2-methoxy-4-{[(1r,4r)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}butanoic acid |

2171426-38-1 | 0.25g |

$3099.0 | 2023-07-10 | ||

| Enamine | EN300-1544709-5.0g |

2-methoxy-4-{[(1r,4r)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}butanoic acid |

2171426-38-1 | 5.0g |

$9769.0 | 2023-07-10 | ||

| Enamine | EN300-1544709-0.05g |

2-methoxy-4-{[(1r,4r)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}butanoic acid |

2171426-38-1 | 0.05g |

$2829.0 | 2023-07-10 | ||

| Enamine | EN300-1544709-500mg |

2-methoxy-4-{[(1r,4r)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]formamido}butanoic acid |

2171426-38-1 | 500mg |

$3233.0 | 2023-09-25 |

2-methoxy-4-{(1r,4r)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}butanoic acid 関連文献

-

Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534

-

Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

-

Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

2171426-38-1 (2-methoxy-4-{(1r,4r)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}butanoic acid) 関連製品

- 2039-76-1(3-Acetylphenanthrene)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)

- 61549-49-3(9-Decenenitrile)

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

- 13769-43-2(potassium metavanadate)

- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量